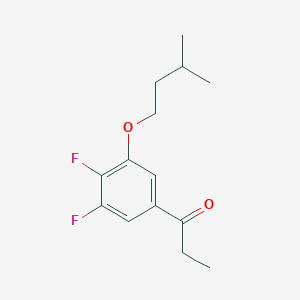

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one

CAS No.:

Cat. No.: VC13557909

Molecular Formula: C14H18F2O2

Molecular Weight: 256.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18F2O2 |

|---|---|

| Molecular Weight | 256.29 g/mol |

| IUPAC Name | 1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C14H18F2O2/c1-4-12(17)10-7-11(15)14(16)13(8-10)18-6-5-9(2)3/h7-9H,4-6H2,1-3H3 |

| Standard InChI Key | DHNGZZVFBTVNRV-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=CC(=C(C(=C1)F)F)OCCC(C)C |

| Canonical SMILES | CCC(=O)C1=CC(=C(C(=C1)F)F)OCCC(C)C |

Introduction

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one is a synthetic organic compound with the chemical formula C14H18F2O2. It is characterized by its unique structural features, including a difluorinated phenyl ring and an isopentyloxy group attached to the phenyl ring, which is linked to a propan-1-one moiety. This compound is of interest in various fields due to its potential applications in pharmaceuticals and materials science.

Synthesis

The synthesis of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one typically involves a multi-step process starting from appropriate precursors. The general approach may include:

-

Preparation of the Phenyl Ring: This involves synthesizing a difluorophenol derivative, which is then alkylated with an isopentyl halide to introduce the isopentyloxy group.

-

Introduction of the Propan-1-one Moiety: This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a catalyst.

Biological and Chemical Applications

While specific biological activities of 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)propan-1-one have not been extensively reported, compounds with similar structural features have shown potential in various applications:

-

Pharmaceuticals: Fluorinated compounds are often explored for their improved pharmacokinetic properties, such as increased bioavailability and metabolic stability.

-

Materials Science: The unique combination of fluorine and alkyl groups can contribute to materials with specific optical or electrical properties.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to characterize and identify this compound. The NMR spectra would typically show signals corresponding to the protons and carbons in the phenyl ring, the isopentyloxy group, and the propan-1-one moiety. LC-MS analysis would confirm the molecular weight and purity of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume